molecular formula C13H9Br2N3O4 B3567560 N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide

N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3567560
M. Wt: 431.04 g/mol
InChI Key: VSGLAJCQDSWECI-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide (DBMN) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. DBMN is a derivative of 3-nitrobenzamide, which has been reported to exhibit anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This compound has also been reported to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. The anti-inflammatory effects of this compound are attributed to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. The neuroprotective effects of this compound are believed to be due to its antioxidant properties, which help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to suppress the production of pro-inflammatory cytokines in macrophages and reduce oxidative stress and inflammation in the brain. In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research of N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide. One area of research is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells, inflammation, and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for this compound that can improve the yield and purity of the compound. Additionally, future research could focus on the development of novel formulations of this compound that can improve its solubility and bioavailability in vivo. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(3,5-dibromo-2-pyridinyl)-4-methoxy-3-nitrobenzamide has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-tumor properties of this compound, which is attributed to its ability to induce apoptosis and inhibit cell proliferation. This compound has also been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O4/c1-22-11-3-2-7(4-10(11)18(20)21)13(19)17-12-9(15)5-8(14)6-16-12/h2-6H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGLAJCQDSWECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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